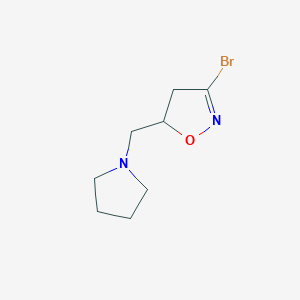
3-Bromo-5-(pyrrolidin-1-ylmethyl)-4,5-dihydroisoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-(pyrrolidin-1-ylmethyl)-4,5-dihydroisoxazole is a chemical compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a bromine atom, a pyrrolidine ring, and a dihydroisoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(pyrrolidin-1-ylmethyl)-4,5-dihydroisoxazole typically involves the reaction of a suitable brominated precursor with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(pyrrolidin-1-ylmethyl)-4,5-dihydroisoxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced forms, which may have distinct properties.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound.
Scientific Research Applications
3-Bromo-5-(pyrrolidin-1-ylmethyl)-4,5-dihydroisoxazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(pyrrolidin-1-ylmethyl)-4,5-dihydroisoxazole involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. In chemical processes, it may act as a catalyst or reactant, facilitating specific reactions.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-(pyrrolidin-1-ylmethyl)pyridine
- 3-Bromo-5-(pyrrolidin-1-ylmethyl)benzene
Uniqueness
3-Bromo-5-(pyrrolidin-1-ylmethyl)-4,5-dihydroisoxazole is unique due to its specific combination of structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H13BrN2O |
|---|---|
Molecular Weight |
233.11 g/mol |
IUPAC Name |
3-bromo-5-(pyrrolidin-1-ylmethyl)-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C8H13BrN2O/c9-8-5-7(12-10-8)6-11-3-1-2-4-11/h7H,1-6H2 |
InChI Key |
WFEDXVVJGBKEBC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC2CC(=NO2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(Piperidin-3-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11790319.png)


![Methyl 3-(pyrrolidin-3-yl)-1H-pyrrolo[2,3-b]pyridine-6-carboxylate dihydrochloride](/img/structure/B11790335.png)
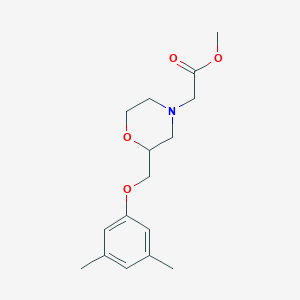
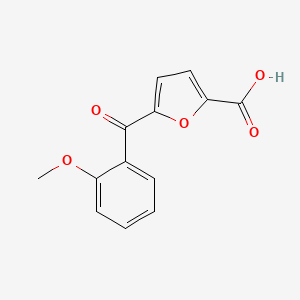



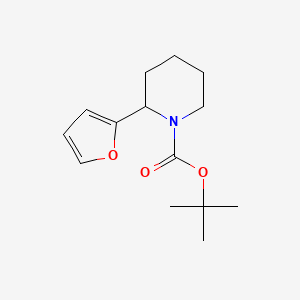
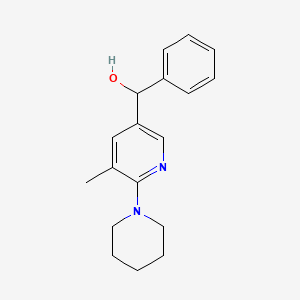
![2-Cyclohexylpyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B11790378.png)
